molecular formula C13H19N5O B7071468 N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B7071468
M. Wt: 261.32 g/mol
InChI Key: DTRGXOGMMSLJMF-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Properties

IUPAC Name

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-10(2)18-8-11(7-15-18)13(19)17(4)9-12-14-5-6-16(12)3/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRGXOGMMSLJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N(C)CC2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazole precursors. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another approach is the Radziszewski reaction, which uses glyoxal, formaldehyde, ammonia, and methylamine to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous preparation methods using catalysts like Hβ molecular sieves in tubular reactors. The mixed ammonia and aldehyde reactants are heated and vaporized before being introduced into the reactor, where they undergo gas-phase catalytic reactions . The resulting product is then separated and purified through rectification processes .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of reactions and makes it a versatile compound in both research and industrial applications.

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